molecular formula C9H9BrN2O B14019433 6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine

6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine

Katalognummer: B14019433
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: JOFVOXVCKRCSCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound belonging to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Analyse Chemischer Reaktionen

6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: This involves the removal of oxygen or the addition of hydrogen to the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It has potential therapeutic applications due to its unique structural properties.

    Industry: It is used in the production of various chemicals and materials

Wirkmechanismus

The mechanism of action of 6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine can be compared with other similar compounds such as 6-Bromo-7-methylimidazo[1,2-A]pyridine and 2-methylimidazo[1,2-A]pyridine. These compounds share similar structural properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and applications .

Eigenschaften

Molekularformel

C9H9BrN2O

Molekulargewicht

241.08 g/mol

IUPAC-Name

6-bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2O/c1-6-4-12-5-7(10)8(13-2)3-9(12)11-6/h3-5H,1-2H3

InChI-Schlüssel

JOFVOXVCKRCSCR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(C(=CC2=N1)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.